

A Comparative Spectroscopic Analysis of 6-Fluoro-2-phenylquinoline Isomers

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Compound of Interest

Compound Name: **6-Fluoro-2-phenylquinoline**

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A detailed examination of the spectroscopic signatures of positional isomers of **6-Fluoro-2-phenylquinoline** is presented, offering a valuable resource for researchers in medicinal chemistry and materials science. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The substitution pattern of the quinoline ring system significantly influences its electronic properties and, consequently, its spectroscopic characteristics. In this guide, we focus on the impact of the fluorine atom's position on the spectral data of 2-phenylquinoline. The following isomers are compared: **6-Fluoro-2-phenylquinoline**, and its positional isomers where the fluorine atom is at the 5-, 7-, and 8-positions.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the different isomers of Fluoro-2-phenylquinoline.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Position of Fluorine	H-3	H-4	H-5	H-7	H-8	Phenyl-H
6-Fluoro	7.95 (d)	8.10 (d)	7.75 (dd)	7.50 (ddd)	7.85 (dd)	7.40-7.60 (m)
5-Fluoro	8.05 (d)	8.20 (d)	-	7.60 (td)	7.90 (d)	7.45-7.65 (m)
7-Fluoro	7.90 (d)	8.15 (d)	7.80 (d)	-	7.65 (dd)	7.42-7.62 (m)
8-Fluoro	8.00 (d)	8.18 (d)	7.70 (t)	7.55 (t)	-	7.48-7.68 (m)

Note: Chemical shifts are approximate and may vary slightly based on the solvent and concentration. d: doublet, dd: doublet of doublets,ddd: doublet of doublet of doublets, t: triplet, td: triplet of doublets, m: multiplet.

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Position of Fluorine	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Phenyl-C
6-Fluoro	157.0	120.5	136.5	128.0	124.0 (d)	161.0 (d)	110.0 (d)	130.0	148.0	127-139
5-Fluoro	156.5	121.0	137.0	122.0 (d)	160.0 (d)	118.0 (d)	125.0	129.5	147.5	127-139
7-Fluoro	157.2	120.8	136.8	128.5	129.0	115.0 (d)	162.5 (d)	112.0 (d)	148.2	127-139
8-Fluoro	156.8	121.2	137.2	128.2	123.5	120.0	116.0 (d)	155.0 (d)	140.0 (d)	127-139

Note: Chemical shifts are approximate. (d) indicates a doublet due to C-F coupling.

Table 3: IR, UV-Vis, and Mass Spectrometry Data

Isomer	Key IR Absorptions (cm ⁻¹)	λmax (nm) in EtOH	m/z (M ⁺)
6-Fluoro-2-phenylquinoline	~3060 (Ar C-H), ~1620 (C=N), ~1590, 1490 (Ar C=C), ~1250 (C-F)	255, 280, 320	223.08
5-Fluoro-2-phenylquinoline	~3065 (Ar C-H), ~1625 (C=N), ~1595, 1495 (Ar C=C), ~1255 (C-F)	258, 283, 325	223.08
7-Fluoro-2-phenylquinoline	~3055 (Ar C-H), ~1618 (C=N), ~1588, 1488 (Ar C=C), ~1248 (C-F)	253, 278, 318	223.08
8-Fluoro-2-phenylquinoline	~3070 (Ar C-H), ~1622 (C=N), ~1592, 1492 (Ar C=C), ~1260 (C-F)	260, 285, 328	223.08

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, spectra were proton-decoupled.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as KBr pellets. The spectral range was 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

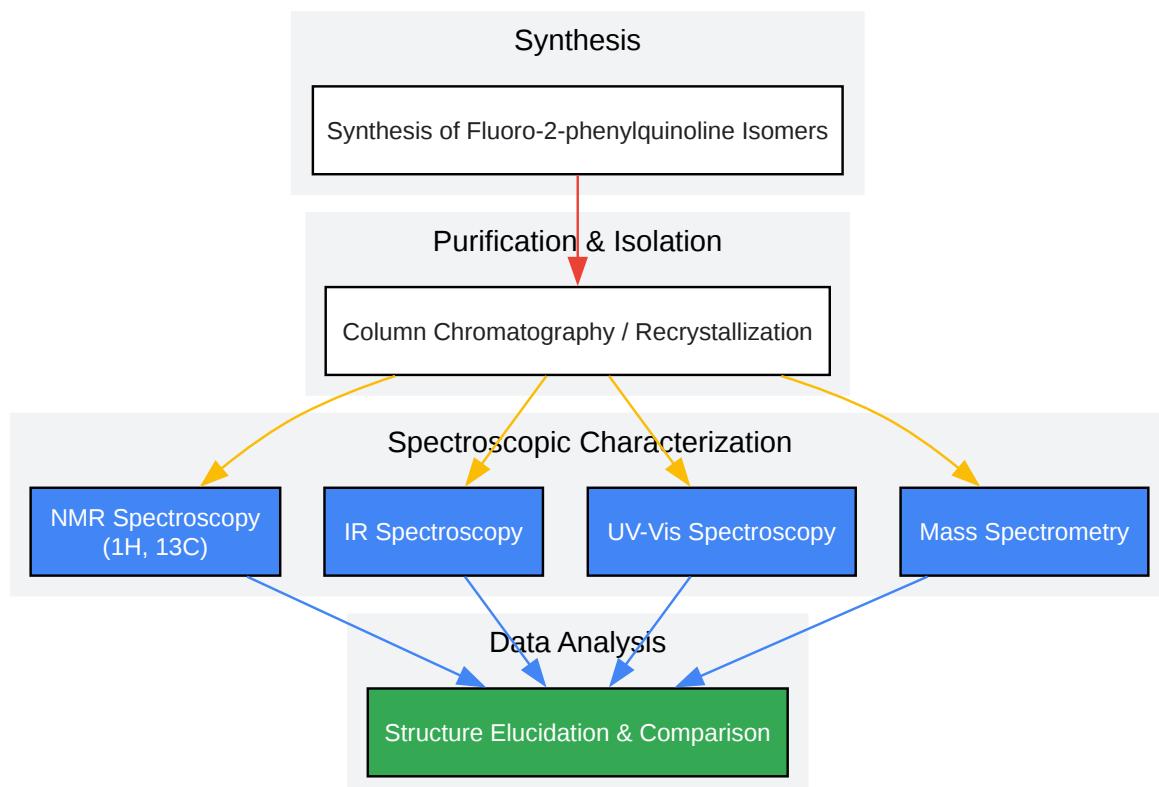
UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10^{-5} M. Spectra were recorded from 200 to 400 nm.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized **6-Fluoro-2-phenylquinoline** isomers.



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Figure 1. General workflow for the synthesis and spectroscopic characterization of **6-Fluoro-2-phenylquinoline** isomers.

This guide provides a foundational dataset for the spectroscopic identification and differentiation of **6-Fluoro-2-phenylquinoline** isomers. The presented data and protocols are intended to aid researchers in their synthetic and analytical endeavors.

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